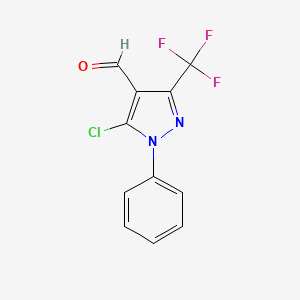
5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Vue d'ensemble
Description
5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a chemical compound with the CAS Number: 318288-78-7 . It has a molecular weight of 274.63 .
Molecular Structure Analysis
The IUPAC name for this compound is 5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde . The InChI code for this compound is 1S/C11H6ClF3N2O/c12-10-8(6-18)9(11(13,14)15)16-17(10)7-4-2-1-3-5-7/h1-6H .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis of Trifluoromethyl-substituted Pyrazolo[4,3-c]pyridines : This research presents a straightforward synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines, using 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde. The synthesis involves microwave-assisted treatment and Sonogashira-type cross-coupling, resulting in the formation of pyrazolo[4,3-c]pyridines and their oxides (Palka et al., 2014).
Crystal Structure of Pyrazole Derivatives : A study focusing on the crystal structure of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde and its derivatives, revealing insights into the molecular conformation and intermolecular interactions in these compounds (Xu & Shi, 2011).
Formation of Bipyrazoles from Pyrazole Precursors : This research details the synthesis of reduced 3,4'-bipyrazoles from 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde. The molecular structures and supramolecular assembly of these compounds are also discussed (Cuartas et al., 2017).
Chemical Reactions and Applications
Sonogashira-Type Reactions : This study explores the use of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes in Sonogashira-type cross-coupling reactions. These reactions are significant in the synthesis of various alkynes, leading to new chemical entities (Vilkauskaitė et al., 2011).
Synthesis of Novel Pyrazole Derivatives : This research presents the synthesis of new 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes, using Vilsmeier-Haack reagent. The structures of these compounds were confirmed by various spectroscopic methods (Hu et al., 2010).
Antimicrobial and Antioxidant Properties : A study on the synthesis of new pyrazole derivatives containing triazolyl groups, examining their in vitro antibacterial, antifungal, and antioxidant activities. Some of these compounds showed significant antimicrobial and antioxidant activities, indicating their potential as therapeutic agents (Bhat et al., 2016).
Synthesis of Chalcone Derivatives : This research involves synthesizing chalcone-like derivatives from 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde under ultrasonication conditions. These derivatives were further analyzed for their structures and potential applications (Trilleras et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O/c12-10-8(6-18)9(11(13,14)15)16-17(10)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWVMJDFQNRXIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C(F)(F)F)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2369292.png)
![N-{3-[4-(4-methylphenyl)-1,3-oxazol-2-yl]phenyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2369293.png)
![N-(3-chloro-2-methylphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2369294.png)
![1-[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2369295.png)

![1-[4-Hydroxy-2-[2-(trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2369298.png)
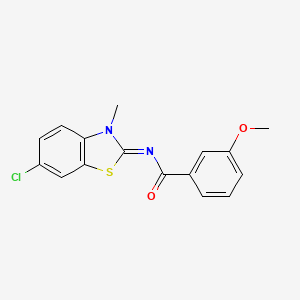

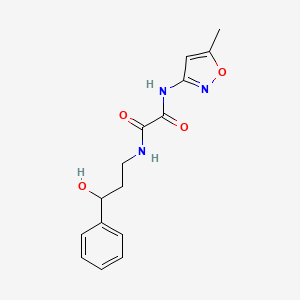
![2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2369303.png)
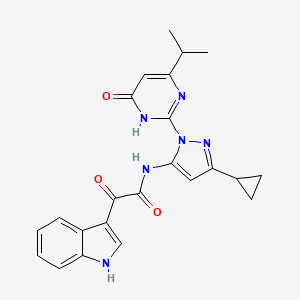
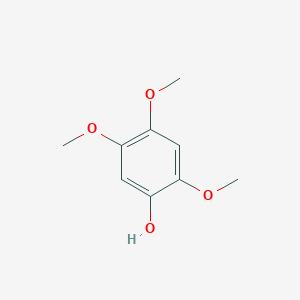
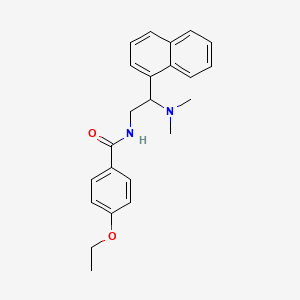
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate](/img/structure/B2369314.png)